4-Phenylpyridazin-3-amine

Electronic Effects NMR Spectroscopy Hammett Constants

4-Phenylpyridazin-3-amine (CAS 1823867-61-3) is a heterocyclic building block consisting of a pyridazine ring substituted with an amine at the 3-position and a phenyl group at the 4-position. The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, serving as a key intermediate for constructing diverse bioactive molecules, including kinase inhibitors and antiviral agents.

Molecular Formula C10H9N3
Molecular Weight 171.20 g/mol
CAS No. 1823867-61-3
Cat. No. B12078694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyridazin-3-amine
CAS1823867-61-3
Molecular FormulaC10H9N3
Molecular Weight171.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(N=NC=C2)N
InChIInChI=1S/C10H9N3/c11-10-9(6-7-12-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,13)
InChIKeyYWBHNUMTLZPNDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenylpyridazin-3-amine (CAS 1823867-61-3): Core Heterocyclic Building Block for Kinase and Antiviral Programs


4-Phenylpyridazin-3-amine (CAS 1823867-61-3) is a heterocyclic building block consisting of a pyridazine ring substituted with an amine at the 3-position and a phenyl group at the 4-position . The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, serving as a key intermediate for constructing diverse bioactive molecules, including kinase inhibitors and antiviral agents [1]. Its molecular formula is C₁₀H₉N₃ with a molecular weight of 171.20 g/mol, and it features distinct electronic properties arising from the 4-pyridazinyl substitution pattern that differentiate it from its 3- and 6-substituted regioisomers [2].

Why 4-Phenylpyridazin-3-amine Cannot Be Substituted with Generic Pyridazinamine Analogs


Simple pyridazinamine substitution cannot be interchanged without incurring significant risk of loss-of-function or altered physicochemical behavior. The position of the phenyl substituent on the pyridazine ring fundamentally alters the electronic landscape of the molecule: the 4-pyridazinyl group exhibits distinct inductive (σI) and resonance (σR) constants compared to 3-pyridazinyl [1]. This electronic differentiation translates directly into divergent reactivity in cross-coupling reactions and differential binding affinity when the scaffold is elaborated into target compounds. Furthermore, in Acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor programs, replacement of the phenylpyridazine core with a biphenyl bioisostere resulted in complete loss of activity across ACAT-1 and ACAT-2 isoforms, demonstrating that the heterocyclic nitrogen arrangement is functionally non-redundant [2]. A researcher requiring reproducible synthetic routes or consistent biological activity from a building block therefore cannot assume equivalency between 4-phenyl, 6-phenyl, or non-phenyl-substituted pyridazinamines.

Quantitative Evidence: 4-Phenylpyridazin-3-amine Differentiation Data


Regioisomeric Electronic Effect Differentiation: 4-Pyridazinyl vs. 3-Pyridazinyl Substituent Constants

The 4-pyridazinyl group in 4-Phenylpyridazin-3-amine confers quantitatively different inductive (σI) and resonance (σR) constants relative to the 3-pyridazinyl regioisomer. These constants were experimentally derived from ¹H and ¹³C NMR chemical shift data for isomeric aminophenyl- and phenylpyridazines measured in DMSO-d6 [1]. The electronic parameter differentiation is critical for predicting reactivity in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination at the 3-NH₂ position) and for structure-activity relationship (SAR) model interpretation, as the electron density distribution on the pyridazine ring directly influences hydrogen-bond acceptor strength and π-stacking capability [1].

Electronic Effects NMR Spectroscopy Hammett Constants

Antiviral Scaffold Validation: 500-Fold Potency Window Achievable from Phenylpyridazinamine Core

The 4-phenylpyridazin-3-amine core scaffold has been validated as the pharmacophoric starting point for potent antipicornavirus agents. R 61837, a substituted phenyl-pyridazinamine closely related to 4-Phenylpyridazin-3-amine, demonstrated an EC₈₀ of >32 µg/mL against 100 rhinovirus serotypes [1]. Structural optimization of this same phenyl-pyridazinamine scaffold yielded pirodavir (R 77975), which achieved an EC₈₀ of 0.064 µg/mL—a 500-fold improvement—and expanded the spectrum of activity from predominantly group B rhinoviruses to both group A and group B, as well as 16 enteroviruses (EC₈₀ = 1.3 µg/mL) [1]. This demonstrates that the 4-phenylpyridazin-3-amine scaffold provides a productive chemical starting point with a proven optimization trajectory.

Antiviral R&D Picornavirus Scaffold Optimization

Heterocycle Essentiality: Phenylpyridazine vs. Biphenyl Bioisostere in ACAT Inhibition

In human Acyl-CoA:cholesterol acyltransferase (ACAT) assays, phenylpyridazine derivatives demonstrated essential activity that was completely lost upon substitution of the pyridazine ring with a biphenyl bioisostere. Specifically, alkylamidobiphenyl and alkylaminobiphenyl derivatives were synthesized as potential bioisosteric replacements for active phenylpyridazine ACAT inhibitors; however, the amino-substituted biphenyl series (2) was found to be entirely inactive against both human ACAT-1 and ACAT-2 isoforms, in marked contrast to the active pyridazine-containing parent compounds [1]. This head-to-head comparison establishes that the pyridazine heterocycle is not merely a passive scaffold but is functionally essential for target engagement in this system.

Metabolic Disease Targets ACAT Inhibition Bioisostere Analysis

Acid-Base Differentiation: Predicted pKa Distinction Between 4-Phenyl and 6-Phenyl Regioisomers

Computationally predicted pKa values provide a quantitative basis for discriminating between regioisomeric phenylpyridazinamine building blocks. For 4-Phenylpyridazin-3-amine, the most acidic predicted pKa is 4.78 ± 0.10 (at 25 °C) [1]. In contrast, the regioisomeric 6-Phenylpyridazin-3-amine (CAS 14966-91-7) exhibits a predicted pKa of 4.84 ± 0.10 [2], while the non-phenyl-substituted 3-Aminopyridazine (CAS 5469-70-5) has a predicted pKa of 4.88 ± 0.10 [3]. The 0.06–0.10 unit lower pKa of the 4-phenyl isomer indicates marginally higher acidity, which may affect protonation state at physiological pH, solubility-pH profiles, and the selection of counterions for salt formation during procurement.

Physicochemical Properties pKa Prediction Salt Selection

Procurement-Relevant Application Scenarios for 4-Phenylpyridazin-3-amine (CAS 1823867-61-3)


Kinase Inhibitor Library Design Requiring Regioisomerically Pure Building Blocks

Medicinal chemistry teams designing focused kinase inhibitor libraries should select 4-Phenylpyridazin-3-amine when the target kinase binding site topology favors a 4-phenyl substitution pattern on the pyridazine hinge-binding motif. The documented electronic parameter differentiation between 4-pyridazinyl and 3-pyridazinyl substituents [1] means that the regioisomer chosen will directly influence hydrogen-bonding geometry with the kinase hinge region and the electron density available for π-cation interactions with the catalytic lysine. Substituting the 4-phenyl isomer with a 6-phenyl analog introduces altered electronic character that may disrupt key binding interactions, as demonstrated in the ACAT system where core heterocycle substitution abolished activity [2]. Procurement specifications should therefore require unambiguous regioisomeric identity (e.g., by ¹H NMR or HPLC retention time relative to authentic standards) to avoid costly SAR confusion during hit-to-lead optimization.

Antiviral Lead Optimization Leveraging Documented Scaffold Progression

For antiviral programs targeting picornaviruses (rhinovirus, enterovirus), 4-Phenylpyridazin-3-amine serves as the validated core from which a 500-fold potency improvement and spectrum expansion have been achieved through systematic structural elaboration [1]. The existing data provides a benchmark EC₈₀ of >32 µg/mL for simple phenyl-pyridazinamines, with a clear optimization path toward sub-100 ng/mL potency. This scaffold-level SAR knowledge allows project teams to benchmark new analogs against a known quantitative baseline rather than starting from an uncharacterized chemotype. Compounds derived from this scaffold have demonstrated capsid-binding mechanism of action, providing a starting point for biophysical assays (e.g., capsid stabilization thermal shift) to triage early analogs [1].

Metabolic Disease Target Programs Requiring Experimentally Validated Heterocycle Core

Research groups pursuing ACAT inhibition for atherosclerosis or cholesterol metabolism disorders should prioritize 4-Phenylpyridazin-3-amine-derived scaffolds over biphenyl or other carboaromatic alternatives. The direct experimental evidence demonstrating complete loss of ACAT inhibitory activity upon pyridazine-to-biphenyl replacement [1] eliminates the need for internal validation of this bioisostere strategy, reducing synthesis and screening costs. The 3-amino group on the pyridazine ring provides a synthetic handle for diversification into amide, urea, or sulfonamide derivatives, while the 4-phenyl substituent occupies a hydrophobic pocket identified through molecular modeling [1].

Salt and Formulation Screening Requiring Defined pKa-Based Ionization Profiling

Preformulation scientists evaluating salt forms for bioavailability enhancement should note the predicted pKa of 4.78 for 4-Phenylpyridazin-3-amine [1], which places it in a weakly acidic range distinct from the 6-phenyl (pKa 4.84) and unsubstituted (pKa 4.88) analogs [2][3]. This marginally lower pKa increases the fraction of neutral free base at intestinal pH (~pH 6.0-6.5) relative to the comparators, which may translate into modestly higher passive permeability across Caco-2 monolayers for the unformulated compound. Counterion selection for hydrochloride or mesylate salt formation should account for this pKa difference, as the ΔpKa rule dictates salt disproportionation risk in formulated products. Researchers should request certificate of analysis documentation including pKa or potentiometric titration data from suppliers to validate predicted values.

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